1-(4-Amino-2-methylphenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

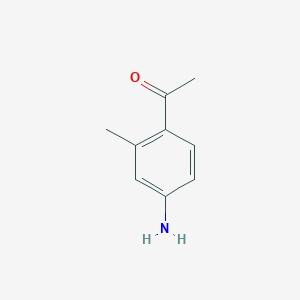

Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHKTMSHDAAPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557329 | |

| Record name | 1-(4-Amino-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38177-98-9 | |

| Record name | 1-(4-Amino-2-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(4-Amino-2-methylphenyl)ethanone" synthesis pathways

An In-depth Technical Guide to the Synthesis of 1-(4-Amino-2-methylphenyl)ethanone

Introduction

This compound, also known as 4-amino-2-methylacetophenone, is a valuable substituted acetophenone derivative. Its structural arrangement, featuring an acetyl group and an amino group on a toluene framework, makes it a critical building block and intermediate in the synthesis of a wide range of organic molecules. Particularly in the pharmaceutical and agrochemical industries, this compound serves as a key precursor for the construction of complex heterocyclic systems, including quinolines and other pharmacologically active scaffolds. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering in-depth analysis, step-by-step protocols, and a comparative assessment to aid researchers and drug development professionals in its practical preparation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary and strategically distinct synthetic routes. The key C-C or C-N bond disconnections point towards readily available starting materials.

-

C-N Bond Disconnection: This approach suggests the formation of the amine via the reduction of a corresponding nitro group. This leads back to 1-(2-methyl-4-nitrophenyl)ethanone, which can be synthesized from 2-methylacetophenone through electrophilic aromatic substitution (nitration). This is designated as Pathway I .

-

C-C Bond Disconnection: This strategy involves the formation of the C-acetyl bond on a pre-existing aniline derivative. This points to a Friedel-Crafts acylation of a protected m-toluidine (3-methylaniline), such as N-(3-methylphenyl)acetamide. This is designated as Pathway II .

Caption: Retrosynthetic analysis of this compound.

Pathway I: Nitration of 2-Methylacetophenone and Subsequent Reduction

This pathway is a classic and reliable method for introducing an amino group onto an aromatic ring. It leverages the directing effects of the substituents on the starting material, 2-methylacetophenone, to achieve the desired regiochemistry.

Causality and Strategic Choices

The success of this route hinges on the regioselectivity of the initial nitration step. In 2-methylacetophenone, the methyl group is an activating, ortho, para-director, while the acetyl group is a deactivating, meta-director. The position para to the strongly activating methyl group (C4) is also conveniently meta to the acetyl group. This convergence of directing effects strongly favors the nitration at the C4 position, leading to the desired intermediate, 1-(2-methyl-4-nitrophenyl)ethanone[1][2][3]. The subsequent step requires a chemoselective reduction of the nitro group in the presence of a ketone. Catalytic hydrogenation or metal-acid systems like SnCl₂/HCl are well-suited for this transformation, as they preferentially reduce the nitro group without affecting the carbonyl moiety[4][5].

Caption: Synthetic scheme for Pathway I.

Experimental Protocols

Step 1: Synthesis of 1-(2-Methyl-4-nitrophenyl)ethanone (Nitration)

This protocol is adapted from standard nitration procedures for substituted acetophenones[5].

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid (H₂SO₄) to 0 °C using an ice-salt bath.

-

Addition of Substrate: Slowly add 26.8 g (0.2 mol) of 2-methylacetophenone to the cooled sulfuric acid while maintaining the internal temperature below 5 °C.

-

Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by adding 15 mL of concentrated nitric acid (HNO₃) to 30 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Reaction: Add the nitrating mixture dropwise from the funnel to the solution of 2-methylacetophenone over 60-90 minutes. It is critical to ensure the reaction temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

-

Isolation: The precipitated yellow solid, 1-(2-methyl-4-nitrophenyl)ethanone, is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

Step 2: Synthesis of this compound (Reduction)

This protocol utilizes tin(II) chloride, a mild and selective reducing agent for aromatic nitro groups[4][5].

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 17.9 g (0.1 mol) of 1-(2-methyl-4-nitrophenyl)ethanone in 200 mL of ethanol.

-

Addition of Reducing Agent: Add 70 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Reaction: Heat the mixture to reflux with constant stirring for 3-5 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8) and the tin salts have precipitated.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.

Pathway II: Friedel-Crafts Acylation of Protected m-Toluidine

This pathway builds the molecule by forming the key C-C bond via a Friedel-Crafts acylation. It requires protection of the starting aniline to prevent unwanted side reactions and to control the regioselectivity of the acylation.

Causality and Strategic Choices

Direct Friedel-Crafts acylation on m-toluidine is not feasible because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. Therefore, the amine must first be protected. Acetylation to form N-(3-methylphenyl)acetamide is a common and effective strategy[6][7]. The resulting acetamido group is a potent ortho, para-director. In the acylation of N-(3-methylphenyl)acetamide, the incoming electrophile (the acylium ion) is directed to the positions ortho and para to the acetamido group. The position para to the acetamido group is sterically hindered by the adjacent methyl group. The most electronically activated and sterically accessible position is C4 (ortho to the acetamido group and para to the methyl group), leading to the desired regioisomer. The final step is a simple hydrolysis to remove the protecting group.

Caption: Synthetic scheme for Pathway II.

Experimental Protocols

Step 1: Synthesis of N-(3-methylphenyl)acetamide (Protection)

-

Setup: To a solution of 21.4 g (0.2 mol) of m-toluidine in 100 mL of dichloromethane in a flask, add 25 mL of pyridine.

-

Reaction: Cool the mixture in an ice bath and add 22.5 g (0.22 mol) of acetic anhydride dropwise with stirring.

-

Stirring: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Pour the mixture into 200 mL of 2M HCl to neutralize the pyridine. Separate the organic layer.

-

Isolation: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-(3-methylphenyl)acetamide, which can be purified by recrystallization from ethanol/water.[6][7]

Step 2: Synthesis of 1-(4-Acetamido-2-methylphenyl)ethanone (Friedel-Crafts Acylation)

This is a general protocol for Friedel-Crafts acylation[8][9].

-

Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend 40 g (0.3 mol) of anhydrous aluminum chloride (AlCl₃) in 150 mL of dry 1,2-dichloroethane.

-

Addition of Acylating Agent: Cool the suspension to 0 °C and add 16.5 g (0.21 mol) of acetyl chloride dropwise.

-

Addition of Substrate: After stirring for 15 minutes, add a solution of 14.9 g (0.1 mol) of N-(3-methylphenyl)acetamide in 50 mL of 1,2-dichloroethane dropwise, keeping the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature for 12-18 hours.

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

-

Isolation: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. After solvent removal, the crude product can be purified by column chromatography.

Step 3: Synthesis of this compound (Deprotection)

-

Setup: In a round-bottom flask, dissolve the crude 1-(4-acetamido-2-methylphenyl)ethanone from the previous step in a mixture of 100 mL of ethanol and 100 mL of 6M HCl.

-

Reaction: Heat the solution to reflux for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

-

Work-up: Cool the reaction mixture and neutralize it with a concentrated NaOH solution until basic.

-

Isolation: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I (Nitration/Reduction) | Pathway II (Friedel-Crafts Acylation) |

| Starting Material | 2-Methylacetophenone | m-Toluidine |

| Number of Steps | 2 | 3 |

| Key Transformation | Nitration, Nitro Reduction | Amine Protection, Friedel-Crafts Acylation, Deprotection |

| Regiocontrol | Excellent, governed by converging directing effects. | Good, governed by the strong directing effect of the acetamido group. |

| Reagents & Hazards | Strong acids (H₂SO₄, HNO₃), flammable solvents, SnCl₂ (toxic). | AlCl₃ (hygroscopic, corrosive), acetyl chloride (corrosive), flammable solvents. |

| Potential Yield | Generally moderate to good. | Can be high, but Friedel-Crafts reactions can be sensitive to conditions. |

| Scalability | Well-established and scalable. Nitration requires careful thermal control. | Scalable, but requires anhydrous conditions and handling of solid AlCl₃. |

| Waste Stream | Acidic waste, tin or catalyst waste. | Acidic waste, aluminum waste, chlorinated solvents. |

Conclusion

Both Pathway I and Pathway II represent viable and effective strategies for the synthesis of this compound.

-

Pathway I is more direct, with only two steps, and benefits from excellent, predictable regiocontrol during the nitration step. It is often the preferred route in many academic and industrial settings due to its straightforwardness.

-

Pathway II offers an alternative that avoids the direct use of potent nitrating agents. While it involves an additional protection/deprotection sequence, the Friedel-Crafts acylation is a powerful C-C bond-forming reaction that provides a different strategic approach to the target molecule.

The choice between these pathways will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, equipment availability, and specific safety and environmental considerations of the research or manufacturing facility.

References

- Vertex AI Search, (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).

- ChemicalBook, (n.d.). 4-Aminoacetophenone synthesis.

- Benchchem, (2025). Technical Support Center: Reduction of 1-(2-Methoxy-4-nitrophenyl)ethanone.

- Sigma-Aldrich, (n.d.).

- Google Patents, (2013).

- PubChem, (n.d.). N-Methyl-N-(3-methylphenyl)acetamide.

- ECHEMI, (n.d.). N-(3-Methylphenyl)acetamide Formula.

- PubChem, (n.d.). N-(3-Methylphenyl)acetamide.

- Master Organic Chemistry, (2018). EAS Reactions (3)

- Guidechem, (2023). How to Synthesize 2-Aminoacetophenone?.

- SIELC Technologies, (2018). Acetamide, N-(3-amino-4-methylphenyl)-.

- The Royal Society of Chemistry, (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.

- NIST, (n.d.). Acetamide, N-(3-methylphenyl)-.

- Organic Chemistry Portal, (n.d.).

- Synthesis of 3'-Methyl-4'-((methylsulfonyl)amino)acetophenone, Chart I; Steps VIII and IX.

- Organic Syntheses Procedure, (n.d.).

- BenchChem, (2025). A Technical Guide to 1-(2-Amino-5-methylphenyl)

- YouTube, (2016).

- Chemistry LibreTexts, (2023). Friedel-Crafts Reactions.

- Journal of Chemical, Biological and Physical Sciences, (2020).

- ResearchGate, (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide Organic compound....

- PubChem, (n.d.). 1-(2-Methyl-4-nitrophenyl)ethan-1-one.

- PubChem, (n.d.). 1-(4-Amino-3-methylphenyl)ethanone.

- Google Patents, (1991). JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

- chem960.com, (2024). CAS No.77344-68-4 | 1-(2-Methyl-4-nitrophenyl)ethanone.

- CymitQuimica, (n.d.). CAS 7148-94-9: 2-amino-1-(2-methylphenyl)ethanone.

- NIST, (n.d.). Ethanone, 1-(2-nitrophenyl)-.

- AbacipharmTech, (n.d.). 1-(2-Methyl-4-nitrophenyl)ethanone.

Sources

- 1. 1-(2-Methyl-4-nitrophenyl)ethan-1-one | C9H9NO3 | CID 13043891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 77344-68-4(1-(2-Methyl-4-nitrophenyl)ethanone) | Kuujia.com [kuujia.com]

- 3. 1-(2-Methyl-4-nitrophenyl)ethanone - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. N-(3-Methylphenyl)acetamide | C9H11NO | CID 10843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methylacetophenone

Introduction: Unveiling a Versatile Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutic agents and functional materials. 4-Amino-2-methylacetophenone, a substituted aromatic ketone, represents a key building block whose structural features—a nucleophilic amino group, a reactive ketone, and a substituted phenyl ring—offer a rich platform for chemical diversification. This guide provides a comprehensive exploration of the core physicochemical properties of 4-Amino-2-methylacetophenone, offering insights into its behavior, characterization, and handling. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for their scientific endeavors.

Molecular Identity and Core Physicochemical Characteristics

4-Amino-2-methylacetophenone, systematically named 1-(4-amino-2-methylphenyl)ethanone, is a crystalline solid under standard conditions. Its fundamental properties are summarized in the table below, providing a quantitative foundation for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 38177-98-9 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 93-94°C | [4] |

| Boiling Point | 177-179°C (at 13 Torr) | [4] |

| Density (Predicted) | 1.069 ± 0.06 g/cm³ | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

The melting point of 93-94°C indicates that this compound is a solid at room temperature, which has implications for its storage and handling, requiring a well-sealed container to prevent contamination. The provided boiling point at reduced pressure suggests that purification by vacuum distillation is a viable method. Its slight solubility in common organic solvents like DMSO and methanol dictates the choice of solvent systems for reactions and analytical characterization.

Structural Elucidation and Spectroscopic Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 4-Amino-2-methylacetophenone, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region will be particularly informative due to the substitution pattern on the benzene ring.

-

Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals, likely in the range of 6.5-7.8 ppm. The coupling patterns between these protons will confirm their relative positions.

-

Amino Protons (-NH₂): A broad singlet corresponding to the two amino protons is expected, typically in the range of 3.5-4.5 ppm. The chemical shift of this signal can be highly dependent on the solvent and concentration.

-

Methyl Protons (-CH₃): Two sharp singlets are anticipated: one for the methyl group attached to the aromatic ring (typically around 2.2-2.5 ppm) and another for the acetyl methyl group (around 2.5 ppm).

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 195-200 ppm, is characteristic of the ketone carbonyl carbon.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing acetyl group.

-

Methyl Carbons (-CH₃): Two signals in the upfield region (typically 15-30 ppm) will correspond to the two methyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Amino-2-methylacetophenone is expected to show characteristic absorption bands.

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

-

C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ is indicative of the carbonyl group of the ketone.

-

C-N Stretching: An absorption band in the region of 1250-1350 cm⁻¹ corresponds to the stretching vibration of the aromatic amine C-N bond.

-

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are characteristic of the aromatic ring.

Purity Assessment: Ensuring Quality and Reproducibility

The purity of 4-Amino-2-methylacetophenone is critical for its application in drug discovery and development, as impurities can lead to undesirable side reactions or biological effects. High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for assessing the purity of non-volatile organic compounds. [2]

Standard HPLC Protocol for Purity Determination

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized 4-Amino-2-methylacetophenone in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

-

Instrumentation:

-

Column: A C18 reverse-phase column is typically suitable for this type of analysis.

-

Mobile Phase: A gradient elution using a mixture of water (often with a small amount of an acid like formic or trifluoroacetic acid to improve peak shape) and acetonitrile is commonly employed.

-

Detector: A UV detector set at a wavelength where the compound exhibits strong absorbance is used for detection.

-

-

Analysis: Inject a small volume of the sample solution onto the HPLC system and record the chromatogram.

-

Data Interpretation: The purity is determined by calculating the area percentage of the main peak corresponding to 4-Amino-2-methylacetophenone relative to the total area of all peaks in the chromatogram.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 4-Amino-2-methylacetophenone. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally related compounds such as 4-aminoacetophenone provides guidance on its potential hazards.

-

Health Hazards: It is likely to be harmful if swallowed and may cause skin, eye, and respiratory tract irritation. [5][6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [5][6]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4]

Applications in Drug Discovery and Medicinal Chemistry

Aminoacetophenones are a class of compounds that serve as valuable intermediates in the synthesis of a wide range of biologically active molecules. [7]The presence of both an amino group and a ketone functionality in 4-Amino-2-methylacetophenone allows for its use in the construction of various heterocyclic systems, which are prevalent in many approved drugs.

-

Scaffold for Heterocyclic Synthesis: The amino group can act as a nucleophile in reactions to form heterocycles such as quinolines, quinolones, and pyrimidines, which are known to exhibit a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. [8][9]* Precursor for Schiff Bases: The amino group can be condensed with aldehydes or ketones to form Schiff bases, which can then be used as ligands for the synthesis of metal complexes with potential therapeutic applications. [8] The strategic placement of the methyl group on the aromatic ring can also influence the pharmacological properties of the resulting compounds by altering their steric and electronic characteristics, potentially leading to improved potency or selectivity.

Conclusion

4-Amino-2-methylacetophenone is a valuable and versatile building block in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, spectroscopic signature, and handling requirements is essential for its effective and safe utilization in a research and development setting. This guide has provided a comprehensive overview of these key aspects, offering a solid foundation for scientists and researchers to leverage the full potential of this important chemical intermediate.

References

-

Oxford Lab Chem. (n.d.). Material Safety Data Sheet - 4-amino acetophenone. Retrieved from [Link]

-

PharmaCompass. (n.d.). CAS 38177-98-9. Retrieved from [Link]

-

TRC. (n.d.). 4-Amino-2-methylacetophenone. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-methylphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). Retrieved from [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

Sources

- 1. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]

- 6. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

"1-(4-Amino-2-methylphenyl)ethanone" CAS number 38177-98-9

An In-depth Technical Guide to 1-(4-Amino-2-methylphenyl)ethanone (CAS: 38177-98-9)

Authored by: A Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This guide moves beyond a simple recitation of facts to explain the causality behind its properties, reactivity, and applications, grounding its claims in established chemical principles and verifiable data.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-amino-2-methylacetophenone, is a substituted aromatic ketone.[1][][3] Its structure, featuring an aniline moiety and an acetophenone core, makes it a versatile building block in organic synthesis. The strategic placement of the amino, methyl, and acetyl groups on the phenyl ring dictates its reactivity and utility as a precursor for more complex molecular architectures, particularly within the pharmaceutical industry.[1][4]

Molecular Structure

The fundamental structure is key to understanding the compound's behavior. The electron-donating effects of the amino and methyl groups influence the reactivity of the aromatic ring and the ketone functionality.

Physicochemical Data

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 38177-98-9 | [1][5] |

| Molecular Formula | C₉H₁₁NO | [][5] |

| Molecular Weight | 149.19 g/mol | [][5] |

| Appearance | Pale Orange to Light Orange Solid/Powder | [4][6] |

| Melting Point | 93-94 °C | [4][6] |

| Boiling Point | 305.8 °C at 760 mmHg | [][4] |

| Density | ~1.07 g/cm³ (Predicted/Measured) | [][4][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [4][6] |

| Storage | Sealed in dry, 2-8°C | [5][6] |

Section 2: Analytical Characterization

Rigorous analytical characterization is the bedrock of chemical synthesis, ensuring identity and purity. While a publicly available, fully interpreted set of spectra for this specific compound is not readily found, we can predict the expected spectral features based on its functional groups and by analogy to similar structures like 4'-aminoacetophenone.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include:

-

Singlets for the acetyl protons (-C(O)CH₃) and the methyl protons (-CH₃) on the ring, likely in the 2.0-2.5 ppm range.

-

A broad singlet for the amine protons (-NH₂), which can vary in chemical shift depending on solvent and concentration.

-

Distinct aromatic protons in the 6.5-7.8 ppm region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR: The carbon NMR would show distinct peaks for the carbonyl carbon (~195-200 ppm), the two methyl carbons, and the six aromatic carbons, with carbons attached to nitrogen and oxygen appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint of the functional groups present.

-

N-H Stretch: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).

-

C=O Stretch: A strong, sharp absorption band around 1660-1685 cm⁻¹ is indicative of the aryl ketone carbonyl group.[8] Conjugation with the aromatic ring slightly lowers this frequency compared to a simple alkyl ketone.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ range would correspond to the aryl C-N stretching.

-

Aromatic C-H & C=C Stretches: Signals corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, while C=C ring stretches will be visible in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 149. Key fragmentation patterns would likely involve the loss of a methyl group ([M-15]⁺) to form a stable acylium ion, a characteristic fragmentation for acetophenones.[9]

Section 3: Synthesis and Reactivity

As a chemical intermediate, the value of this compound lies in its predictable synthesis and its capacity for further chemical transformation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A logical and industrially scalable approach to synthesize this molecule is through the Friedel-Crafts acylation of a protected 3-methylaniline. The amino group must first be protected to prevent it from reacting with the Lewis acid catalyst and to avoid N-acylation.

Protocol Causality:

-

Protection: The amine is highly nucleophilic and basic. Without protection, it would form a complex with the AlCl₃ catalyst, deactivating it and preventing the desired ring acylation. Acetylation is a common and reversible protection strategy.

-

Acylation: The acetyl group is an ortho, para-director. In N-(3-methylphenyl)acetamide, the bulky acetamido group sterically hinders the ortho positions (2 and 6), while the methyl group also directs. The position para to the strong activating acetamido group (position 4) is the most electronically enriched and sterically accessible site for electrophilic substitution.

-

Deprotection: Acid or base-catalyzed hydrolysis removes the acetyl protecting group to reveal the primary amine, yielding the final product.

Core Reactivity

The molecule possesses two primary reactive centers: the nucleophilic amino group and the electrophilic carbonyl carbon. This dual functionality is what makes it a valuable intermediate.

-

Amino Group Reactions: The primary aromatic amine can be readily diazotized to form a diazonium salt, a gateway intermediate for a vast array of Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups. It can also be acylated, alkylated, or sulfonated to build more complex structures.

-

Ketone Group Reactions: The carbonyl group can be reduced to a secondary alcohol, undergo reductive amination, or participate in condensation reactions at the alpha-carbon. It is a key handle for extending the carbon skeleton.

Section 4: Applications in Drug Discovery and Development

The classification of this compound as a "Pharma intermediate" and "Fine Chemical" points to its role as a foundational piece in constructing Active Pharmaceutical Ingredients (APIs).[1][4] Substituted aminophenyl ketones are prevalent scaffolds in medicinal chemistry.

Role as a Scaffolding Intermediate

In drug discovery, programs often start with a "hit" compound that is then optimized. Intermediates like this compound are not drugs themselves but are used to systematically create libraries of related compounds (analogues) to improve potency, selectivity, and pharmacokinetic properties (ADME). For example, the 2,4-diamino-5-ketopyrimidine core has been identified as a critical structure for potent cyclin-dependent kinase (CDK) inhibitors used in cancer therapy.[10] An intermediate like ours provides the substituted aminophenyl fragment that could be incorporated into such a scaffold.

The process is iterative: chemists use the reactive handles on the intermediate to add different chemical groups, biologists test the new compounds, and the cycle repeats. The specific substitution pattern of CAS 38177-98-9 (amino at C4, methyl at C2) provides a unique steric and electronic profile that can be exploited to achieve specific binding interactions with a biological target.

Section 5: Safety, Handling, and Disposal

Adherence to safety protocols is non-negotiable. The following information is synthesized from publicly available Safety Data Sheets (SDS). Note that the provided SDS information sometimes refers to isomers or related compounds, but the general precautions for an amino-acetophenone derivative are applicable.

Hazard Identification

-

Respiratory Irritation: May cause respiratory irritation.[11]

Recommended Handling and Storage

-

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[11][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[11][13][14]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]

-

Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, often under an inert atmosphere.[5][15]

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation occurs, seek medical attention.[11][12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][12]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[11][12]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the chemical enter drains or the environment.[11][13]

References

- CAS 38177-98-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). Vertex AI Search.

- Ethanone, 1-(4-amino-2-methylphenyl)- (9CI) | 38177-98-9. (n.d.). ChemicalBook.

- 38177-98-9 | this compound. (n.d.). BLDpharm.

- Powder this compound CAS 38177-98-9 at best price in Hyderabad. (n.d.). Kemystery Chemicals Private Limited.

- CAS 38177-98-9 4-Amino-2-methylacetophenone. (n.d.). BOC Sciences.

- This compound. (n.d.). India Fine Chemicals.

- SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.

- 1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515. (n.d.). PubChem.

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.

- Ethanone, 1-(4-methylphenyl)- IR Spectrum. (n.d.). NIST WebBook.

- 1-(2-aMino-4-hydroxy-3-Methylphenyl)ethanone - Safety Data Sheet. (2022, August 11). ChemicalBook.

- 38177-98-9, Ethanone, 1-(4-amino-2-methylphenyl)- (9CI) Formula. (n.d.). ECHEMI.

- ¹H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). (n.d.). ResearchGate.

- p-Aminoacetophenone | C8H9NO | CID 7468. (n.d.). PubChem.

- CAS 7148-94-9: 2-amino-1-(2-methylphenyl)ethanone. (n.d.). CymitQuimica.

-

Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity . Journal of Medicinal Chemistry, 49(22), 6549-60. Retrieved January 11, 2026, from

- Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt. (n.d.). Google Patents.

- Ethanone, 1-(4-methylphenyl)- Mass spectrum (electron ionization). (n.d.). NIST WebBook.

- Ethanone, 1-(4-methylphenyl)- IR Spectrum Details. (n.d.). NIST WebBook.

- Ethanone, 1-(4-methylphenyl)- Gas Chromatography. (n.d.). NIST WebBook.

- Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). (n.d.). Cheméo.

- Bosch, E., & Jeffries, L. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData, 3(Pt 2).

- 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride | C9H12ClNO. (n.d.). PubChem.

- CAS 25428-06-2: Ethanone,1-(2-amino-5-methylphenyl)-. (n.d.). CymitQuimica.

- Ethanone, 1-(4-methylphenyl)-. (n.d.). NIST WebBook.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.

- Ethanone, 1-(2-methylphenyl)-. (n.d.). NIST WebBook.

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). PubMed Central.

- Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814. (n.d.). PubChem.

- 551-93-9 | 1-(2-Aminophenyl)ethanone. (n.d.). BLD Pharm.

- Introduction to IR Spectroscopy. Ketones. (2012, October 10). YouTube.

- Ethanone, 1-(4-methylphenyl)-, (2,4-dinitrophenyl)hydrazone. (n.d.). PubChem.

Sources

- 1. CAS 38177-98-9 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound-India Fine Chemicals [indiafinechemicals.com]

- 4. indiamart.com [indiamart.com]

- 5. 38177-98-9|this compound|BLD Pharm [bldpharm.com]

- 6. Ethanone, 1-(4-amino-2-methylphenyl)- (9CI) | 38177-98-9 [amp.chemicalbook.com]

- 7. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 10. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. 551-93-9|1-(2-Aminophenyl)ethanone|BLD Pharm [bldpharm.com]

molecular structure of "1-(4-Amino-2-methylphenyl)ethanone"

An In-Depth Technical Guide to the Molecular Structure of 1-(4-Amino-2-methylphenyl)ethanone

Introduction

This compound, also known as 4-Amino-2-methylacetophenone, is an aromatic ketone and a substituted aniline. Its unique structure, featuring an acetyl group and an amino group on a toluene backbone, makes it a valuable intermediate in organic synthesis. The positional arrangement of these functional groups—the amino group para to the acetyl group and ortho to a methyl group—governs its chemical reactivity and dictates its utility as a precursor in the development of pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive analysis of its molecular structure, synthesis, and physicochemical properties, grounded in established analytical techniques.

Physicochemical Properties

The physical and chemical characteristics of this compound define its behavior in various chemical environments and are crucial for its handling, storage, and application in synthetic protocols. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 38177-98-9 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO | [2][3][4] |

| Molecular Weight | 149.19 g/mol | [2][4] |

| Appearance | Pale Orange to Light Orange Solid | [1][2] |

| Melting Point | 93-94°C | [1][2] |

| Boiling Point | 305.6 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1][2] |

| pKa (Predicted) | 2.29 ± 0.10 (Conjugate Acid) | [1] |

Synthesis and Reaction Mechanisms

The most direct and common method for synthesizing substituted acetophenones is the Friedel-Crafts acylation.[5][6] For this compound, this involves the acylation of 3-methylaniline (m-toluidine). However, the amino group in the starting material is a strong activating group that can coordinate with the Lewis acid catalyst, deactivating it and leading to poor yields or undesired side reactions.

To circumvent this, a common strategy involves protecting the amino group, typically by converting it into an amide (e.g., an acetanilide). The amide is still an ortho, para-director but is less activating and does not poison the catalyst. The synthesis, therefore, proceeds via a multi-step workflow.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Step 1: Protection of the Amino Group

-

In a round-bottom flask, dissolve 3-methylaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution while stirring in an ice bath.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Pour the reaction mixture into cold water to precipitate the product, N-(3-methylphenyl)acetamide.

-

Filter the solid, wash with cold water, and dry.

Step 2: Friedel-Crafts Acylation

-

Suspend the dried N-(3-methylphenyl)acetamide in a suitable solvent such as 1,2-dichloroethane.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions. A stoichiometric amount of the Lewis acid is typically required as it complexes with the carbonyl groups.[7]

-

While maintaining the low temperature, add acetyl chloride dropwise.

-

After the addition is complete, allow the reaction to proceed at room temperature for several hours.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the acylated product, predominantly 1-(4-acetamido-2-methylphenyl)ethanone.

Step 3: Deprotection of the Amino Group

-

Reflux the crude product from Step 2 in an aqueous solution of hydrochloric acid.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the solution and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Workflow Visualization

Caption: Synthetic workflow for this compound.

Molecular Structure and Spectroscopic Analysis

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

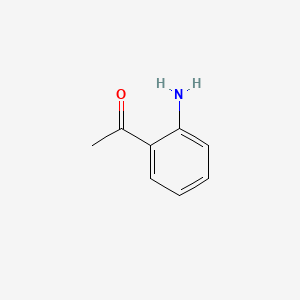

Caption: Chemical structure of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. The expected signals are as follows:

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Notes |

| Ar-H (H-3) | ~7.6 | d | 1H | Ortho to the acetyl group, showing coupling to H-5. |

| Ar-H (H-5) | ~6.6 | dd | 1H | Ortho to the amino group, showing coupling to H-3 and H-6. |

| Ar-H (H-6) | ~6.5 | d | 1H | Ortho to the amino group, showing coupling to H-5. |

| -NH₂ | ~4.0 - 5.0 | br s | 2H | Broad singlet, chemical shift is solvent-dependent. |

| -C(=O)CH₃ | ~2.5 | s | 3H | Singlet for the acetyl methyl group. |

| Ar-CH₃ | ~2.4 | s | 3H | Singlet for the ring methyl group. |

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of chemically distinct carbon environments.

| Carbon | Chemical Shift (δ, ppm) (Predicted) | Notes |

| C =O | ~197 | Carbonyl carbon of the ketone. |

| Ar-C -NH₂ (C-4) | ~150 | Aromatic carbon attached to the electron-donating amino group. |

| Ar-C -CH₃ (C-2) | ~140 | Aromatic carbon attached to the methyl group. |

| Ar-C -C=O (C-1) | ~128 | Aromatic carbon attached to the electron-withdrawing acetyl group. |

| Ar-C H (C-3, C-5, C-6) | ~113 - 130 | Aromatic methine carbons. |

| -C(=O)C H₃ | ~26 | Acetyl methyl carbon. |

| Ar-C H₃ | ~21 | Ring methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for this compound are predicted based on data for similar compounds like 4-methylacetophenone.[8][9]

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration |

| N-H | 3300 - 3500 | Medium | Symmetric & Asymmetric Stretch (Primary Amine) |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretch |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Weak | Stretch |

| C=O (Ketone) | 1660 - 1685 | Strong | Stretch (Conjugated) |

| C=C (Aromatic) | 1500 - 1600 | Medium | Ring Stretch |

| C-N | 1250 - 1350 | Medium | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Ion (Predicted) | Notes |

| 149 | [M]⁺ | Molecular ion peak.[4] |

| 134 | [M - CH₃]⁺ | Loss of a methyl group from the acetyl moiety. |

| 106 | [M - COCH₃]⁺ | Loss of the acetyl group (acylium ion cleavage). |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for toluene derivatives. |

Reactivity and Applications

The chemical behavior of this compound is dictated by its three key functional components: the aromatic ring, the primary amino group, and the ketone.

-

Amino Group Reactivity : The primary aromatic amine can undergo diazotization when treated with nitrous acid, forming a diazonium salt. This intermediate is highly versatile and can be used to introduce a wide range of substituents (e.g., -OH, -CN, -X) onto the aromatic ring. The amino group can also be acylated or alkylated.[10]

-

Ketone Reactivity : The acetyl group can participate in various reactions. The carbonyl carbon is susceptible to nucleophilic attack, and the α-methyl protons are acidic, allowing for reactions such as aldol condensations and haloform reactions. The ketone can be reduced to a secondary alcohol or completely reduced to an ethyl group via methods like the Wolff-Kishner or Clemmensen reduction.[7]

-

Aromatic Ring Reactivity : The aromatic ring is activated by both the amino and methyl groups, making it susceptible to further electrophilic aromatic substitution. The directing effects of the existing substituents will determine the position of new incoming groups.

Due to this versatile reactivity, this compound serves as a key building block in medicinal chemistry and materials science. Its structural motif is found in various biologically active compounds. For instance, related aminoacetophenones are precursors for the synthesis of anti-inflammatory agents and other pharmaceutical compounds.[11] It is also a valuable intermediate for creating more complex molecular architectures for use as dyes and functional polymers.[12]

References

-

Powder this compound CAS 38177-98-9 at best price in Hyderabad . IndiaMART. Available at: [Link]

-

1-(4-Amino-3-methylphenyl)ethanone | C9H11NO | CID 13355515 . PubChem. Available at: [Link]

-

Ethanone, 1-(4-methylphenyl)- . NIST WebBook. Available at: [Link]

-

Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b) . ResearchGate. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. Available at: [Link]

-

Friedel-Crafts Acylation . Organic Chemistry Portal. Available at: [Link]

-

p-Aminoacetophenone | C8H9NO | CID 7468 . PubChem. Available at: [Link]

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions . PubMed Central. Available at: [Link]

-

Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 . Scientific & Academic Publishing. Available at: [Link]

-

Ethanone, 1-(4-methylphenyl)- Mass Spectrum . NIST WebBook. Available at: [Link]

-

Ethanone, 1-(4-methylphenyl)- IR Spectrum . NIST WebBook. Available at: [Link]

Sources

- 1. Ethanone, 1-(4-amino-2-methylphenyl)- (9CI) | 38177-98-9 [amp.chemicalbook.com]

- 2. indiamart.com [indiamart.com]

- 3. 38177-98-9|this compound|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 9. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Spectroscopic Profile of 4-Amino-2-methylacetophenone

This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Amino-2-methylacetophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of infrared (IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS) data pertinent to this compound. While direct experimental spectra for 4-Amino-2-methylacetophenone are not widely available in public repositories, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to present a robust, predictive analysis of its spectral features.

Introduction: The Structural Significance of 4-Amino-2-methylacetophenone

4-Amino-2-methylacetophenone is an aromatic ketone with a molecular formula of C₉H₁₁NO. Its structure, featuring an acetophenone core substituted with an amino group at the 4-position and a methyl group at the 2-position, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The precise arrangement of these functional groups dictates the molecule's chemical reactivity and physical properties, which are in turn elucidated through various spectroscopic techniques. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds. For 4-Amino-2-methylacetophenone, the IR spectrum is expected to be dominated by the characteristic absorptions of the amino group, the carbonyl group, and the aromatic ring.

Predicted Infrared Spectral Data for 4-Amino-2-methylacetophenone

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450-3300 | Strong, Doublet | N-H Symmetric & Asymmetric Stretching | Primary Amine |

| 3080-3010 | Medium | C-H Stretching | Aromatic Ring |

| 2960-2850 | Medium | C-H Stretching | Methyl Groups |

| 1680-1660 | Strong | C=O Stretching | Aryl Ketone |

| 1620-1580 | Medium-Strong | N-H Bending | Primary Amine |

| 1600-1450 | Medium, Multiple Bands | C=C Stretching | Aromatic Ring |

| 1360 | Medium | C-H Bending | Methyl Group |

| 1300-1200 | Strong | C-N Stretching | Aryl Amine |

| 850-800 | Strong | C-H Bending (Out-of-plane) | 1,2,4-Trisubstituted Benzene |

Interpretation of the IR Spectrum:

The most prominent features in the predicted IR spectrum are the sharp, doublet peaks in the 3450-3300 cm⁻¹ region, which are characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine. The strong absorption around 1670 cm⁻¹ is indicative of the C=O stretching of the aryl ketone. The presence of the aromatic ring is confirmed by the C-H stretching bands above 3000 cm⁻¹ and the C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring (1,2,4-trisubstituted) is suggested by the out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.

Experimental Protocol for Acquiring an IR Spectrum

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-2-methylacetophenone.

Methodology: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation.

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and carbon dioxide interference.

-

Background Scan: With the ATR crystal clean and unobstructed, perform a background scan. This will be subtracted from the sample spectrum to yield the true absorbance of the sample.

-

Sample Preparation: Place a small amount (a few milligrams) of solid 4-Amino-2-methylacetophenone onto the center of the ATR crystal.

-

Sample Analysis: Lower the ATR press to ensure firm contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: After data acquisition, the spectrum will be automatically background-corrected. Perform any necessary baseline corrections and peak labeling using the spectrometer's software.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data for 4-Amino-2-methylacetophenone (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6 |

| ~6.5 | dd | 1H | H-5 |

| ~6.4 | d | 1H | H-3 |

| ~4.0 | br s | 2H | -NH₂ |

| ~2.5 | s | 3H | -COCH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

Interpretation of the ¹H NMR Spectrum:

The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at position 6 (H-6), being ortho to the electron-withdrawing acetyl group, will be the most deshielded and appear as a doublet downfield. The protons at positions 3 and 5 will be upfield due to the electron-donating effect of the amino group. The broad singlet around 4.0 ppm is characteristic of the amine protons. The two methyl groups will appear as sharp singlets, with the acetyl methyl protons slightly more deshielded than the aromatic methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data for 4-Amino-2-methylacetophenone (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~150 | C-4 (C-NH₂) |

| ~140 | C-2 (C-CH₃) |

| ~132 | C-6 |

| ~128 | C-1 (C-COCH₃) |

| ~115 | C-5 |

| ~113 | C-3 |

| ~29 | -COCH₃ |

| ~21 | Ar-CH₃ |

Interpretation of the ¹³C NMR Spectrum:

The carbonyl carbon of the ketone will be the most deshielded signal, appearing around 200 ppm. The aromatic carbons will appear in the 110-150 ppm range. The carbon attached to the amino group (C-4) and the carbon attached to the methyl group (C-2) will be significantly influenced by these substituents. The remaining aromatic carbons will have distinct chemical shifts based on their electronic environment. The two methyl carbons will appear upfield, with the acetyl methyl carbon being more deshielded than the aromatic methyl carbon.

Experimental Protocol for Acquiring NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Amino-2-methylacetophenone.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse and acquire the free induction decay (FID).

-

Typically, 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Perform a Fourier transform on the FIDs to obtain the NMR spectra. Phase and baseline correct the spectra. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data for 4-Amino-2-methylacetophenone

| m/z | Relative Intensity | Proposed Fragment |

| 149 | High | [M]⁺ (Molecular Ion) |

| 134 | Very High | [M - CH₃]⁺ |

| 106 | Medium | [M - COCH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak [M]⁺ is expected at m/z 149, corresponding to the molecular weight of 4-Amino-2-methylacetophenone. The base peak is likely to be at m/z 134, resulting from the loss of a methyl radical from the acetyl group, which is a common fragmentation pathway for acetophenones. Another significant fragment at m/z 106 would arise from the cleavage of the bond between the carbonyl carbon and the aromatic ring, losing the acetyl group.

Experimental Protocol for Acquiring a Mass Spectrum

Objective: To obtain the electron ionization (EI) mass spectrum of 4-Amino-2-methylacetophenone.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Molecular Structure of 4-Amino-2-methylacetophenone

Caption: Molecular structure of 4-Amino-2-methylacetophenone.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation of 4-Amino-2-methylacetophenone.

Conclusion

The spectroscopic analysis of 4-Amino-2-methylacetophenone provides a detailed fingerprint of its molecular structure. By combining the predictive power of IR, ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can confidently identify and characterize this important synthetic intermediate. The protocols and interpretations provided in this guide serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this and related compounds.

References

-

NIST Chemistry WebBook. Acetophenone, 4'-amino-. [Link]

-

PubChem. 2'-Methylacetophenone. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

An In-Depth Technical Guide to the Solubility Profile of 1-(4-Amino-2-methylphenyl)ethanone

Introduction: Understanding the Physicochemical Landscape

1-(4-Amino-2-methylphenyl)ethanone, a substituted acetophenone derivative, presents a unique solubility profile governed by the interplay of its aromatic ring, a polar amino group, and a moderately polar ketone functional group. This guide provides a comprehensive technical overview of its solubility characteristics, offering insights for researchers, scientists, and drug development professionals. A thorough understanding of its solubility is critical for a wide range of applications, including reaction chemistry, formulation development, and analytical method development.

Core Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is paramount to predicting and interpreting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Amino-2-methylacetophenone | [1] |

| CAS Number | 38177-98-9 | [2] |

| Molecular Formula | C₉H₁₁NO | [2] |

| Molecular Weight | 149.19 g/mol | [2] |

| Melting Point | 93-94°C | [1] |

| Boiling Point | 177-179°C (at 13 Torr) | [1] |

| Predicted pKa | 2.29 ± 0.10 | [3] |

The presence of a basic amino group (pKa of the conjugate acid is predicted to be 2.29) suggests that the aqueous solubility of this compound will be pH-dependent.[3] At pH values below its pKa, the amino group will be protonated, forming a more polar and, consequently, more water-soluble cation.

Solubility Profile: A Multi-Solvent Perspective

The solubility of this compound is a critical parameter for its handling and application. The principle of "like dissolves like" provides a preliminary framework for understanding its behavior in various solvents. The molecule's aromatic nature and the presence of both hydrogen bond donor (amino group) and acceptor (carbonyl group) sites contribute to its complex solubility characteristics.

Qualitative Solubility:

Based on available data, the qualitative solubility of this compound is as follows:

-

Slightly Soluble: Dimethyl sulfoxide (DMSO), Methanol.[3]

For a structurally similar compound, 4'-Aminoacetophenone, it is reported to be generally soluble in organic solvents such as ethanol, acetone, and chloroform, with low water solubility.[4] This suggests that this compound is likely to exhibit good solubility in a range of polar aprotic and polar protic organic solvents.

Factors Influencing Solubility:

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust method for the quantitative determination of the solubility of this compound in various solvents.

Isothermal Shake-Flask Method:

This method is considered the gold standard for determining thermodynamic solubility.

1. Materials:

- This compound (high purity)

- Selected solvents (analytical grade)

- Thermostatically controlled shaker or water bath

- Analytical balance

- Centrifuge

- Volumetric flasks and pipettes

- Syringe filters (0.45 µm, solvent-compatible)

- HPLC or UV-Vis spectrophotometer

2. Procedure:

- Add an excess amount of solid this compound to a series of vials.

- Add a known volume of the desired solvent to each vial.

- Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).

- Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

- After equilibration, allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment to allow for the sedimentation of undissolved solid.

- Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

- Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

- Analyze the diluted sample using a validated analytical method (see below) to determine the concentration of the dissolved compound.

3. Data Analysis:

- Calculate the solubility in g/L or mg/mL.

- The experiment should be performed in triplicate to ensure the reliability of the results.

Start [label="Excess Solid + Solvent"];

Equilibration [label="Equilibration\n(Shaking at constant T)"];

Sedimentation [label="Sedimentation"];

Filtration [label="Filtration\n(0.45 µm)"];

Dilution [label="Dilution"];

Analysis [label="Analytical Quantification\n(HPLC or UV-Vis)"];

Result [label="Solubility Data", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Equilibration -> Sedimentation -> Filtration -> Dilution -> Analysis -> Result;

}

Caption: Workflow for the experimental determination of solubility.

Analytical Quantification: Methods and Protocols

Accurate quantification of the dissolved this compound is crucial for obtaining reliable solubility data. The following are recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of organic compounds.

Instrumentation and Conditions (starting point):

-

HPLC System: A system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) can be optimized. A gradient elution may be necessary to ensure good peak shape and separation from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by scanning a dilute solution of the compound with a UV-Vis spectrophotometer. For related amino-substituted acetophenones, this is often in the UV range.

-

Injection Volume: 10-20 µL.

Protocol for Calibration:

-

Prepare a stock solution of this compound of a known concentration in the mobile phase.

-

Perform serial dilutions to create a series of calibration standards (typically 5-7) covering the expected concentration range of the solubility samples.

-

Inject each standard in triplicate and record the peak area.

-

Construct a calibration curve by plotting the average peak area against the known concentration. The curve should have a correlation coefficient (r²) of ≥ 0.999.

UV-Vis Spectrophotometry

For a less complex matrix, UV-Vis spectrophotometry can be a rapid and cost-effective method for quantification.

Protocol:

-

Determine the λmax of this compound in the solvent used for the solubility study.

-

Prepare a series of calibration standards as described for HPLC.

-

Measure the absorbance of each standard at the λmax.

-

Construct a calibration curve by plotting absorbance against concentration, which should adhere to the Beer-Lambert law within the tested range.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds like 4'-Aminoacetophenone are known to be harmful if swallowed and can cause skin and eye irritation.[5] It is therefore prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The solubility of this compound is a multifaceted property influenced by its molecular structure and the surrounding environment. This guide provides a comprehensive framework for understanding and experimentally determining its solubility profile. The provided protocols for solubility determination and analytical quantification offer a robust starting point for researchers. A thorough characterization of its solubility in a diverse range of solvents, and as a function of pH and temperature, will be invaluable for its successful application in scientific and industrial settings.

References

-

Solubility of Things. (n.d.). 4'-Aminoacetophenone. Retrieved from [Link]

-

NIST. (n.d.). Acetophenone, 4'-amino-. NIST Chemistry WebBook. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Quantification. Retrieved from [Link]

-

ResearchGate. (2025). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

-

PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 38177-98-9|this compound|BLD Pharm [bldpharm.com]

- 3. Ethanone, 1-(4-amino-2-methylphenyl)- (9CI) | 38177-98-9 [amp.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-(4-Amino-2-methylphenyl)ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds that can be readily modified to interact with a multitude of biological targets is a cornerstone of efficient drug discovery. The 1-(4-Amino-2-methylphenyl)ethanone core is emerging as one such versatile scaffold. Its inherent structural features—a reactive amino group, a modifiable phenyl ring, and a ketone functionality—provide a rich canvas for synthetic elaboration, leading to a diverse array of derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this compound derivatives, offering valuable insights for researchers and drug development professionals. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific rigor.

Synthetic Strategies: Building a Library of Bioactive Molecules

The synthetic accessibility of this compound derivatives is a key advantage for their exploration in drug discovery programs. A variety of synthetic routes can be employed to generate a diverse library of analogs, primarily focusing on the modification of the amino and phenyl functionalities.

A common and effective approach involves the acylation of the amino group to introduce a wide range of substituents. This can be followed by further reactions on the phenyl ring or the methyl group of the ethanone moiety.

Experimental Protocol: General Synthesis of N-acylated this compound Derivatives

-

Starting Material Preparation: Begin with commercially available this compound.

-

Acylation Reaction: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as an acid scavenger.

-

Acylating Agent: Slowly add the desired acylating agent (e.g., an acid chloride or acid anhydride) (1.1 equivalents) to the reaction mixture at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

-

Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This protocol provides a robust and adaptable method for generating a library of derivatives for biological screening. The choice of acylating agent is critical in determining the physicochemical properties and biological activity of the final compounds.

Biological Activities and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated a promising range of biological activities, including neuroprotective, antimicrobial, and anticancer effects. This section will explore these activities in detail, supported by available data and mechanistic insights.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases represent a significant and growing unmet medical need. The development of small molecules that can protect neurons from damage is a key therapeutic strategy. Certain derivatives of the related 1-(4-aminophenyl)ethanone scaffold have shown promise in this area. While specific data for this compound derivatives is still emerging, the structural similarities suggest a high potential for neuroprotective activity.

The proposed mechanism of action for some neuroprotective aminophenyl ethanone analogs involves the modulation of inflammatory pathways and the reduction of oxidative stress within the central nervous system.

A-Z Guide to 1-(4-Amino-2-methylphenyl)ethanone: Synthesis, Applications, and Protocols for Advanced Drug Discovery

Abstract